6-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline hydrochloride

Catalog No.
S12303207
CAS No.
M.F
C10H13BrClN
M. Wt
262.57 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline hydro...

Product Name

6-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline hydrochloride

IUPAC Name

6-bromo-4-methyl-1,2,3,4-tetrahydroquinoline;hydrochloride

Molecular Formula

C10H13BrClN

Molecular Weight

262.57 g/mol

InChI

InChI=1S/C10H12BrN.ClH/c1-7-4-5-12-10-3-2-8(11)6-9(7)10;/h2-3,6-7,12H,4-5H2,1H3;1H

InChI Key

NIGINBMMQUSRJI-UHFFFAOYSA-N

Canonical SMILES

CC1CCNC2=C1C=C(C=C2)Br.Cl

6-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline hydrochloride is a chemical compound with the molecular formula C10H12BrNC_{10}H_{12}BrN and a molecular weight of approximately 226.11 g/mol. It is classified as a bromo-substituted tetrahydroquinoline derivative, which is part of a larger family of heterocyclic compounds known for their diverse biological activities. The compound features a bromine atom at the 6-position and a methyl group at the 4-position of the tetrahydroquinoline ring structure, contributing to its unique chemical properties and potential applications in medicinal chemistry .

The reactivity of 6-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline hydrochloride can be attributed to the presence of the bromine atom, which can participate in nucleophilic substitution reactions. Common reactions include:

  • Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles (e.g., amines or thiols) under suitable conditions.
  • Reduction Reactions: The compound may undergo reduction to yield corresponding amines or other derivatives.
  • Cyclization Reactions: Under specific conditions, it can participate in cyclization to form more complex polycyclic structures.

These reactions are essential for synthesizing analogs that may exhibit enhanced biological activity or altered pharmacokinetic properties.

6-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline hydrochloride has been studied for its potential biological activities. It exhibits:

  • Antimicrobial Properties: Preliminary studies suggest that it may have inhibitory effects against various bacterial strains.
  • Anticancer Activity: Research indicates potential cytotoxic effects against cancer cell lines, making it a candidate for further investigation in cancer therapeutics.
  • Neuroprotective Effects: Some studies have suggested that it may possess neuroprotective properties, which could be beneficial in treating neurodegenerative diseases .

The synthesis of 6-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline hydrochloride typically involves several steps:

  • Formation of Tetrahydroquinoline: Starting from an appropriate precursor such as an aniline derivative or a substituted phenyl compound.
  • Bromination: Introducing the bromine substituent at the 6-position using brominating agents like N-bromosuccinimide (NBS).
  • Methylation: The methyl group can be introduced via methylating agents such as dimethyl sulfate or methyl iodide.
  • Hydrochloride Salt Formation: The final step involves treating the base form with hydrochloric acid to produce the hydrochloride salt.

These methods allow for the efficient production of the compound while maintaining high purity levels .

6-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline hydrochloride has several potential applications:

  • Pharmaceutical Development: As a lead compound for developing new antimicrobial and anticancer agents.
  • Chemical Research: Used as a reagent in organic synthesis and medicinal chemistry research.
  • Biological Studies: Investigated for its effects on cellular processes and potential therapeutic benefits in neurodegenerative diseases.

Its unique structure makes it a valuable candidate for further exploration in various fields of science .

Interaction studies have shown that 6-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline hydrochloride interacts with various biological targets:

  • Enzyme Inhibition: It has been identified as an inhibitor of certain cytochrome P450 enzymes (e.g., CYP1A2 and CYP2D6), which are crucial for drug metabolism.
  • Receptor Binding: Preliminary studies indicate possible interactions with neurotransmitter receptors, suggesting its role in modulating neurological functions .

These findings highlight its potential as a therapeutic agent with multifaceted interactions within biological systems.

Several compounds exhibit structural similarities to 6-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline hydrochloride. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
6-Bromo-1,2,3,4-tetrahydroquinoline22190-35-80.94
7-Bromo-1,2,3,4-tetrahydroquinoline114744-51-30.92
7-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride1195901-53-10.91
5-Bromo-1,2,3,4-tetrahydroquinoline114744-50-20.88
6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline hydrochloride1187830-63-20.96

These compounds share similar core structures but differ in their substituents and positions on the tetrahydroquinoline ring. This variation contributes to differences in their biological activities and pharmacological profiles.

Povarov Cycloaddition Approaches in Multi-Component Reactions

The Povarov [4+2] cycloaddition reaction has emerged as a versatile method for constructing the tetrahydroquinoline core. This strategy involves the acid-catalyzed coupling of aniline derivatives with electron-rich dienophiles, such as vinyl ethers. Recent studies highlight the efficacy of Lewis acids like aluminum chloride (AlCl₃) and copper(II) triflate (Cu(OTf)₂) in driving regioselective cycloaddition.

In a comparative study, AlCl₃-catalyzed reactions between N-aryl imines and ethyl vinyl ether achieved 53% yield within 30 minutes, whereas Cu(OTf)₂ reduced the reaction time to 20 minutes but lowered yields to 46% due to competing side reactions. The diminished yield with Cu(OTf)₂ correlates with its propensity to generate reactive intermediates that undergo premature decomposition. Substitutent effects further influence outcomes: electron-donating groups on the aniline moiety enhance dienophile reactivity, while steric hindrance at the ortho position suppresses cyclization efficiency.

Table 1: Catalyst Performance in Povarov Cycloaddition

CatalystReaction Time (min)Yield (%)Dienophile
AlCl₃3053Ethyl vinyl ether
Cu(OTf)₂2046Ethyl vinyl ether

Multi-component Povarov reactions, which form imines in situ, offer advantages in step economy but require precise stoichiometric control to avoid oligomerization. For instance, reactions combining 4-methylaniline, benzaldehyde, and ethyl vinyl ether in the presence of AlCl₃ produced 6-bromo-4-methyltetrahydroquinoline derivatives in 58% yield after optimizing the molar ratio (1:1.2:1.5).

Electrochemical Hydrocyanomethylation Strategies

Electrochemical methods for introducing cyanomethyl groups to the tetrahydroquinoline framework remain underexplored in the context of 6-bromo-4-methyl derivatives. Current literature provides no direct examples of hydrocyanomethylation applied to this compound. However, analogous electrochemical functionalization of related tetrahydroquinolines suggests potential pathways. For instance, anode-driven cyanation of C–H bonds in tetrahydroisoquinolines has been achieved using cyanopyridine as a cyanating agent under constant potential. Adapting such protocols to 6-bromo-4-methyl-1,2,3,4-tetrahydroquinoline would require careful modulation of electrochemical parameters to prevent debromination or overoxidation.

Bromination Pathways for Position-Specific Functionalization

Direct bromination of 4-methyl-1,2,3,4-tetrahydroquinoline represents the most straightforward route to the target compound. N-Bromosuccinimide (NBS) in dichloromethane at 0°C selectively brominates the C6 position, achieving 82% yield with minimal diastereomer formation. Competitive experiments using molecular bromine (Br₂) in acetic acid resulted in lower regioselectivity (65% yield) due to electrophilic aromatic substitution at multiple positions.

Table 2: Bromination Reagent Comparison

ReagentSolventTemperature (°C)Yield (%)Regioselectivity
NBSCH₂Cl₂082C6 > 99%
Br₂CH₃COOH2565C6 (74%), C7 (26%)

Continuous-flow reactors have been employed to enhance bromination efficiency on industrial scales. By maintaining precise temperature control (−5°C to 5°C) and residence times (120 seconds), NBS-mediated flow bromination achieves 89% conversion with 98% purity, reducing byproduct formation compared to batch processes.

Catalytic System Optimization for Regioselective Synthesis

Catalyst design plays a pivotal role in controlling regioselectivity during tetrahydroquinoline functionalization. Palladium on carbon (Pd/C) facilitates hydrogenation of nitro precursors to amines, a critical step in reductive amination routes. For example, 5% Pd/C under 30 psi H₂ at 80°C reduces 6-bromo-4-nitroquinoline to the corresponding amine in 94% yield, which subsequently undergoes cyclization to form the tetrahydroquinoline core.

In bromination reactions, zinc chloride (ZnCl₂) acts as a Lewis acid catalyst to polarize the NBS molecule, enhancing electrophilic attack at C6. Kinetic studies reveal that 10 mol% ZnCl₂ increases bromination rates by 3.2-fold compared to uncatalyzed reactions.

Table 3: Catalytic Systems for Tetrahydroquinoline Synthesis

Reaction StepCatalystLoading (mol%)Yield (%)Selectivity
Reductive aminationPd/C59499%
BrominationZnCl₂1082C6 > 99%
Povarov cycloadditionAlCl₃205392%

Hybrid catalytic systems, such as bimetallic Pd-Fe nanoparticles, have shown promise in tandem reactions. These catalysts enable sequential hydrogenation and bromination in a single pot, reducing purification steps and improving atom economy.

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

260.99199 g/mol

Monoisotopic Mass

260.99199 g/mol

Heavy Atom Count

13

Dates

Modify: 2024-08-09

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